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1)
CAS No.: 1293-95-4

Cat. No.: B072490

L J

Compound Name:

The choice of precursor is paramount in defining the ALD process window, film quality, and
ultimately, the device performance. The chemical and thermal properties of Ni(MeCp)z and
Ni(acac): dictate their suitability for low-temperature deposition.

Bis(methylcyclopentadienyl)nickel(ll) - Ni(MeCp)2

Ni(MeCp)2 is an organometallic compound featuring a central nickel atom bonded to two
methylcyclopentadienyl ligands. It is a dark green solid at room temperature that becomes a
liquid at 36°C.[1] Its volatility is a key advantage, with a reported vapor pressure of 1 Torr at
73°C, facilitating consistent precursor delivery into the ALD reactor.[1] However, its thermal
stability is a critical consideration. Thermogravimetric analysis indicates that while most of the
precursor vaporizes, it begins to decompose in the 200°C to 250°C range.[1] This relatively low
decomposition temperature makes it a candidate for low-temperature processes but also
defines a strict upper limit for the thermal ALD window to avoid chemical vapor deposition
(CVD) type growth and carbon incorporation.

Nickel(ll) acetylacetonate - Ni(acac):

Ni(acac): is a coordination complex where the nickel ion is chelated by two acetylacetonate
ligands. It is a light-green, air-stable solid, making it relatively easy to handle.[2][3] Its thermal
stability allows it to be used up to its melting point of ~230°C, above which it decomposes.[2][3]
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[4] However, its volatility is lower than that of Ni(MeCp)z, often requiring higher evaporation
temperatures, typically in the range of 130-230°C, to achieve sufficient vapor pressure for ALD.
[5][6] This higher required temperature can be problematic, as prolonged heating can lead to
precursor decomposition even within the delivery vessel.[7]

To enhance its reactivity and volatility, Ni(acac): is often modified with additional ligands. For
example, the adduct (N,N,N’,N'-tetramethylethylenediamine)(bis(2,4-pentanedionato))nickel(ll),
or Ni(acac)z(tmeda), has been developed to improve performance in thermal ALD processes.

[8][°]

Comparative Analysis of Low-Temperature ALD
Performance

The efficacy of a precursor is ultimately judged by its performance within an ALD process. The
following table and discussion summarize key experimental data for Ni(MeCp)z and Ni(acac)2
in low-temperature ALD.
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Parameter

Ni(MeCp)2

Ni(acac)z & its Adducts

Typical ALD Temperature

50 - 300 °C (for NiO with
plasma)[10][11]

220 - 300 °C (for metallic Ni)
[12][13][14]

250 - 300 °C (narrow window
for NiO)[15][16][17]

185 - 260 °C (for NiO)[5][18]

Common Co-reactants

Oz plasma, Os[10][15][19]

Methanol, N2Ha (Hydrazine),
Hz, O3, H20[12][13][20]

Growth Per Cycle (GPC)

0.32 A/cycle (NiO @ 150°C
with Oz plasma)[10][11]

2.1 Alcycle (Ni @ 240-280°C
with Ni(acac)z(tmeda) + N2Ha)
[91[12][20]

0.11 - 0.12 A/cycle (NiO @
250-300°C)[15][16]

0.07 A/cycle (Ni @ 250-300°C
with methanol)[8][12]

Film Purity

Low carbon for NiO with

plasma[21]

High carbon content can be an
issue[8][13]

High purity (95 at% Ni)
achievable with specific co-
reactants[12][20]

Precursor Stability

Decomposes at 200-250°C[1]

Decomposes upon melting
(~230°C); can degrade with
prolonged heating[4][7]

Discussion of Performance:

Ni(MeCp)z truly excels in plasma-assisted ALD (PA-ALD) for depositing nickel oxide (NiO) at

very low temperatures. Researchers have successfully deposited high-quality NiO films at

temperatures as low as 50-150°C using Ni(MeCp)2 with an Oz plasma co-reactant.[10][11] This
makes it an ideal choice for applications involving thermally sensitive substrates like polymers.
The GPC in these plasma processes is moderate, around 0.32 A/cycle at 150°C.[10] In thermal
ALD processes using ozone or plasma, the ALD window for NiO is typically higher and
narrower, often cited between 250°C and 300°C, with a lower GPC of about 0.12 A/cycle.[15]
[16][19] There is less available data on its use for depositing pure, low-temperature metallic
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nickel films via thermal ALD, likely due to its decomposition behavior which can introduce
carbon impurities.[1]

Ni(acac)z, on the other hand, is more commonly used for the thermal ALD of metallic nickel,
though it generally requires higher process temperatures. For instance, using methanol as a
reducing agent, high-purity (95 at%) Ni films have been deposited, but this requires a
temperature range of 250-300°C and results in a low GPC of 0.07 A/cycle.[12][13] A significant
drawback of Ni(acac): is the potential for high carbon impurity in the resulting films, as the
acetylacetonate ligand can decompose and contribute carbon atoms.[8][13]

The development of Ni(acac)z adducts, such as Ni(acac)z(tmeda), has been a key
advancement. When paired with a strong reducing agent like hydrazine (N2Ha), this modified
precursor achieves a remarkably high GPC of 2.1 A/cycle for high-purity metallic nickel at
temperatures between 240-280°C.[9][12][20] This demonstrates that while the base Ni(acac)2
molecule has limitations, its chemical structure can be tuned to significantly improve ALD
performance.

Experimental Methodologies and Causality

The successful deposition of high-quality films requires carefully designed experimental
protocols. The choice of parameters is directly linked to the chemical properties of the
precursors and co-reactants.

Protocol 1: Low-Temperature PA-ALD of NiO using
Ni(MeCp):

This protocol is optimized for depositing NiO on thermally sensitive substrates.

o Substrate Preparation: The substrate is loaded into the ALD reactor chamber. An initial Oz

plasma treatment (e.g., 100 W for 15 minutes) is performed to clean and functionalize the
surface with hydroxyl (-OH) groups.

o Deposition Temperature: The substrate is maintained at a low temperature, typically between
50°C and 150°C.[10][11]

o Precursor Delivery: The Ni(MeCp)z bubbler is heated to approximately 55-75°C to generate
adequate vapor pressure.[10]
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e ALD Cycle:

o Step A (Ni(MeCp)2z Pulse): Pulse Ni(MeCp)2z vapor into the chamber for 1-3 seconds. The
precursor chemisorbs onto the surface, reacting with the surface hydroxyls.

o Step B (Purge): Purge the chamber with an inert gas (e.g., Ar or N2) for 4-5 seconds to
remove unreacted precursor and gaseous byproducts.

o Step C (O2 Plasma Pulse): Introduce Oz gas and apply RF power (e.g., 100 W) for 3
seconds. The energetic plasma species react with the surface-bound precursor, removing
the methylcyclopentadienyl ligands and forming a layer of NiO.

o Step D (Purge): Purge the chamber with inert gas for 1-5 seconds to remove reaction
byproducts.

o Repeat: The ALD cycle (Steps A-D) is repeated until the desired film thickness is achieved.

Causality: The use of Oz plasma is critical for achieving low deposition temperatures. The
plasma provides the necessary activation energy to break the Ni-ligand bonds and drive the
surface reactions, which would otherwise require much higher thermal energy. This avoids the
thermal decomposition of the Ni(MeCp)2z precursor.

Protocol 2: Thermal ALD of Metallic Ni using
Ni(acac)z(tmeda)

This protocol is designed to achieve a high growth rate for metallic nickel films.

Substrate Preparation: The substrate is loaded into the reactor.

Deposition Temperature: The substrate is heated to the ALD window, typically between
220°C and 280°C.[20]

Precursor Delivery: The Ni(acac)z(tmeda) precursor is heated in a sublimator to
approximately 95°C.[22] The hydrazine (Nz2H4) co-reactant is maintained at around 40°C.[22]

ALD Cycle:
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o Step A (Ni(acac)z(tmeda) Pulse): Pulse the Ni precursor for a duration sufficient for surface
saturation (e.g., 10 seconds). The precursor adsorbs onto the substrate surface.

o Step B (Purge): Purge the chamber with N2 for an extended period (e.g., 20 seconds) to
ensure complete removal of the precursor from the gas phase.

o Step C (N2Ha Pulse): Pulse the hydrazine reducing agent for 2 seconds. The hydrazine
reacts with the adsorbed Ni precursor, reducing the Ni(ll) to Ni(0) and removing the
ligands.

o Step D (Purge): Purge the chamber with N2 for 20 seconds to remove byproducts.

o Repeat: The cycle is repeated to build the film to the target thickness.

Causality: The tmeda adduct enhances the precursor's reactivity. Hydrazine is a potent
reducing agent capable of efficiently converting the adsorbed Ni(ll) species to metallic Ni(0) at
these temperatures, leading to the observed high GPC. The long purge times are essential to
prevent gas-phase reactions (CVD) between the precursor and the highly reactive co-reactant.

Visualization of ALD Reaction Mechanisms

Understanding the surface chemistry is key to optimizing ALD processes. The following
diagrams illustrate the proposed reaction cycles.

* ----- Step-A:-Ni(MeCp)a Pulse - - - - -Step-C:O2-Plasma Pulse- - -,

Ni(MeC Oz pl
Substrate with i(MeCp):(@) Ni(MeCp) chemisorbed | Purge __ _ Ni(MeCp) chemisorbed e NiO layer with
-OH groups on surface on surface -OH groups

Purge
(Cycle Complete)

Click to download full resolution via product page

Caption: Proposed PA-ALD cycle for NiO using Ni(MeCp)z and Oz plasma.
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Caption: Proposed thermal ALD cycle for Ni using Ni(acac)z(tmeda) and hydrazine.

Conclusion and Recommendations

Both Ni(MeCp)2 and Ni(acac)z are viable precursors for the ALD of nickel-containing films, but
their strengths lie in different domains, particularly for low-temperature applications.

» Ni(MeCp): is the superior choice for low-temperature (< 200°C) deposition of NiO, especially
when using plasma-assisted ALD. Its volatility and reactivity with plasma make it ideal for
coating thermally sensitive substrates where preserving the underlying material is critical.

¢ Ni(acac)z and its adducts are more suited for the thermal deposition of metallic nickel films,
albeit at moderately higher temperatures (> 220°C). While the standard Ni(acac)z precursor
is cost-effective, it suffers from low GPC and potential carbon contamination.[8][13] The use
of adducts like Ni(acac)z(tmeda) with potent reducing agents like hydrazine dramatically
enhances the growth rate and film purity, making it a powerful option for applications where
high throughput is desired and the process temperature is tolerable.[9][20]

Ultimately, the selection between Ni(MeCp)z and Ni(acac)z should be guided by the specific
requirements of the application: the desired film composition (Ni vs. NiO), the thermal budget of
the substrate, and the need for high growth rates versus process simplicity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/product/b072490#comparison-of-ni-mecp-2-and-ni-acac-2-for-low-temperature-ald
https://www.benchchem.com/product/b072490#comparison-of-ni-mecp-2-and-ni-acac-2-for-low-temperature-ald
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b072490?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b072490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

